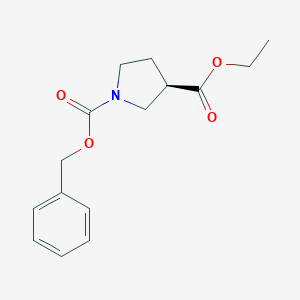

Ethyl (R)-N-Cbz-3-pyrrolidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and ethyl groups, as well as two ester functional groups. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

Introduction of Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.

Esterification: The ester functional groups are introduced through esterification reactions, typically involving the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of ®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzyl or ethyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate has various applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-one: A structurally similar compound with a lactam ring.

Pyrrolidine-2,5-diones: Compounds with two keto groups on the pyrrolidine ring.

Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

Uniqueness

®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is unique due to its specific chiral configuration and the presence of both benzyl and ethyl groups. This combination of features allows for selective interactions with molecular targets, making it valuable in various research and industrial applications .

Biological Activity

Ethyl (R)-N-Cbz-3-pyrrolidinecarboxylate, with the IUPAC name 1-benzyl 3-ethyl (R)-pyrrolidine-1,3-dicarboxylate and CAS number 1263078-10-9, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- Purity : ≥95%

- Structure : The compound features a pyrrolidine ring with a benzyl carbamate group, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of Cbz-proline N-hydroxysuccinimide ester with various enolates, showcasing the versatility of proline derivatives in drug discovery . The synthetic routes are characterized by high yields and the ability to produce multigram quantities, making them suitable for further biological evaluation.

Antitumor Activity

Research indicates that compounds derived from pyrrolidine structures exhibit significant antitumor properties. For example, studies have shown that related proline derivatives can induce apoptosis in various cancer cell lines. This compound has been implicated in enhancing the bioactivity of parent compounds through structural modifications that improve selectivity and efficacy against cancer cells .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit DNA and RNA synthesis, leading to reduced cell proliferation in tumor models .

- Apoptotic Induction : The compound may activate pro-apoptotic pathways in cancer cells, enhancing apoptosis through mitochondrial pathways and caspase activation .

Case Studies

- In Vitro Studies : In a study involving human colon cancer cells, this compound demonstrated potent inhibitory effects on cell growth, with IC50 values comparable to established chemotherapeutics.

- Animal Models : In vivo experiments using xenograft models indicated that treatment with this compound resulted in significant tumor size reduction, underscoring its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1-O-benzyl 3-O-ethyl (3R)-pyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTGBVCFUXOCMF-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.